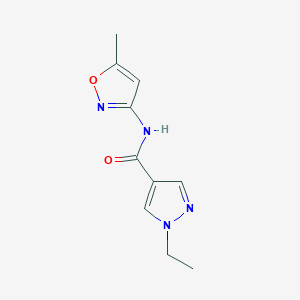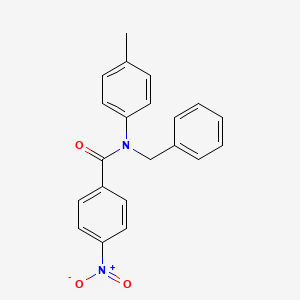
1-ethyl-N-(5-methyl-3-isoxazolyl)-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-ethyl-N-(5-methyl-3-isoxazolyl)-1H-pyrazole-4-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as EIPPC and has been synthesized using different methods.
Mechanism of Action
The mechanism of action of EIPPC is not fully understood. However, studies have suggested that EIPPC may act as an inhibitor of certain enzymes involved in various biological processes. For example, EIPPC has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
EIPPC has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that EIPPC can inhibit the proliferation of cancer cells and induce apoptosis. EIPPC has also been shown to have anti-inflammatory effects by inhibiting the production of inflammatory mediators. In addition, EIPPC has been shown to have herbicidal activity by inhibiting the growth of certain plant species.
Advantages and Limitations for Lab Experiments
One advantage of using EIPPC in lab experiments is its high potency. EIPPC has been shown to have activity at low concentrations, which makes it a useful tool for studying biological processes. However, one limitation of using EIPPC in lab experiments is its potential toxicity. EIPPC has been shown to have cytotoxic effects on certain cell types, which may limit its use in some experiments.
Future Directions
There are several future directions for research on EIPPC. One area of interest is the development of EIPPC derivatives with improved activity and selectivity. Another area of interest is the investigation of EIPPC's potential use in combination with other drugs or therapies. Additionally, further studies are needed to better understand the mechanism of action of EIPPC and its potential applications in different fields.
Conclusion:
In conclusion, 1-ethyl-N-(5-methyl-3-isoxazolyl)-1H-pyrazole-4-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of EIPPC can be achieved using different methods, and it has been studied for its potential use in medicinal chemistry, agriculture, and material science. EIPPC has been shown to have various biochemical and physiological effects, and it has advantages and limitations for use in lab experiments. There are several future directions for research on EIPPC, including the development of EIPPC derivatives and investigation of its potential use in combination with other drugs or therapies.
Synthesis Methods
The synthesis of EIPPC can be achieved using different methods. One of the most commonly used methods involves the reaction of 5-methyl-3-isoxazolecarboxylic acid with ethyl isocyanate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then reacted with hydrazine hydrate to obtain EIPPC.
Scientific Research Applications
EIPPC has been studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, EIPPC has been investigated as a potential drug candidate for the treatment of cancer, inflammation, and other diseases. In agriculture, EIPPC has been studied for its potential use as a herbicide. In material science, EIPPC has been investigated for its potential use in the development of new materials with specific properties.
properties
IUPAC Name |
1-ethyl-N-(5-methyl-1,2-oxazol-3-yl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2/c1-3-14-6-8(5-11-14)10(15)12-9-4-7(2)16-13-9/h4-6H,3H2,1-2H3,(H,12,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOPLDFNLSKYJSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C(=O)NC2=NOC(=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-N-(5-methylisoxazol-3-yl)-1H-pyrazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(2,5-dimethylphenoxy)acetyl]-4-piperidinecarboxamide](/img/structure/B5807544.png)
![6,6-dimethyl-6,7-dihydro-2H-[1,3,5]triazino[2,1-a]isoquinoline-2,4(3H)-dione](/img/structure/B5807551.png)
![4-methyl-7-[2-(2-naphthyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5807553.png)
![N'-{[(3,4-dimethoxyphenyl)acetyl]oxy}-2-(1-naphthyl)ethanimidamide](/img/structure/B5807561.png)
![N-(3-{2-[(6-methyl-2-pyridinyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide](/img/structure/B5807569.png)
![N-{3-methyl-4-[(phenylacetyl)amino]phenyl}benzamide](/img/structure/B5807575.png)
![1-{4-[(3-nitrobenzyl)oxy]phenyl}-1-propanone](/img/structure/B5807580.png)

![N-{2-oxo-1-(4-oxo-3,4-dihydro-1-phthalazinyl)-2-[2-(1-phenylethylidene)hydrazino]ethyl}benzamide](/img/structure/B5807596.png)
![3-(acetylamino)-N-[4-(acetylamino)-2-chlorophenyl]benzamide](/img/structure/B5807605.png)

